4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid 4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying two additional hydroxy substituents at positions 4 and 5 as well as a phenyldiazenyl substituent at position 3. The disodium salt is the biological stain 'acid red 29'. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthalenediols. It is a conjugate acid of a 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate.
Brand Name: Vulcanchem
CAS No.: 13432-13-8
VCID: VC21007498
InChI: InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26)
SMILES: C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Molecular Formula: C16H12N2O8S2
Molecular Weight: 424.4 g/mol

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid

CAS No.: 13432-13-8

Cat. No.: VC21007498

Molecular Formula: C16H12N2O8S2

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid - 13432-13-8

Specification

Description 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying two additional hydroxy substituents at positions 4 and 5 as well as a phenyldiazenyl substituent at position 3. The disodium salt is the biological stain 'acid red 29'. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthalenediols. It is a conjugate acid of a 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate.
CAS No. 13432-13-8
Molecular Formula C16H12N2O8S2
Molecular Weight 424.4 g/mol
IUPAC Name 4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26)
Standard InChI Key QNXPEGYDIVZQHR-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O
SMILES C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator